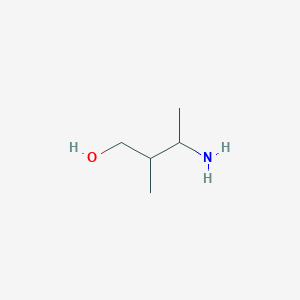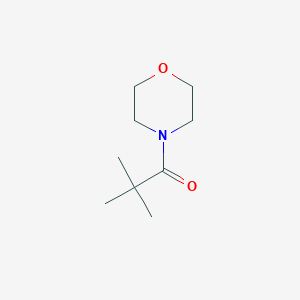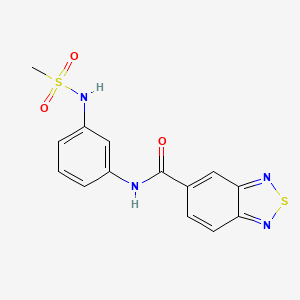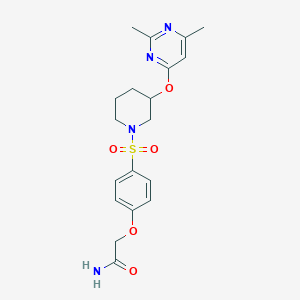![molecular formula C30H31ClN4OS B2974518 N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenylquinoline-4-carboxamide hydrochloride CAS No. 1216674-15-5](/img/structure/B2974518.png)
N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenylquinoline-4-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenylquinoline-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C30H31ClN4OS and its molecular weight is 531.12. The purity is usually 95%.
BenchChem offers high-quality N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenylquinoline-4-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenylquinoline-4-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Agents
Research has demonstrated the potential of quinoline and thiazole derivatives as antimicrobial agents. For instance, Desai et al. (2011) synthesized a series of compounds screened for in vitro antibacterial and antifungal activities, showing promise in combating various microbial strains, including Escherichia coli and Staphylococcus aureus (Desai, Dodiya, & Shihora, 2011). Another study by Desai et al. (2007) involved synthesizing new quinazoline compounds, further highlighting their antimicrobial potential (Desai, Shihora, & Moradia, 2007).
Spectrometry and Fragmentation Studies
Harvey (2000) explored the electrospray and collision-induced dissociation (CID) fragmentation spectra of N-linked glycans derivatized with various compounds, including 4-amino-N-(2-diethylaminoethyl)benzamide. This study provides insights into the analytical applications of similar compounds in understanding molecular structures and interactions (Harvey, 2000).
Catalytic Activities in Polymerization
Sun et al. (2010) reported on the synthesis of half-titanocene chlorides derived from quinoline and benzimidazole, which exhibit high catalytic activities toward ethylene polymerization. Such studies indicate the role of quinoline derivatives in catalysis and material science (Sun et al., 2010).
Anticancer and Analgesic Activities
Research into thiazole and quinoline derivatives has also shown promising results in terms of anticancer and analgesic properties. For example, Saad et al. (2011) synthesized pyrazoles and triazoles bearing a quinazoline moiety, which were screened for analgesic activity, indicating the potential therapeutic applications of these compounds (Saad, Osman, & Moustafa, 2011).
Propiedades
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4OS.ClH/c1-4-33(5-2)18-19-34(30-32-28-21(3)12-11-17-27(28)36-30)29(35)24-20-26(22-13-7-6-8-14-22)31-25-16-10-9-15-23(24)25;/h6-17,20H,4-5,18-19H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSHPGGMOPSBEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)C)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenylquinoline-4-carboxamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2974436.png)



![1-[2-Oxo-2-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2974441.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2974444.png)



![N-(4-chloro-2-fluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2974454.png)
![5-[(4-chlorophenoxy)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2974455.png)

![Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2974457.png)
